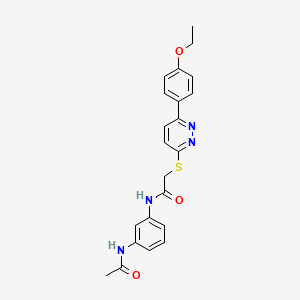

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-3-29-19-9-7-16(8-10-19)20-11-12-22(26-25-20)30-14-21(28)24-18-6-4-5-17(13-18)23-15(2)27/h4-13H,3,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORBFCYYYHCMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

Acetamidophenyl Group Addition: The final step involves the acylation of the amine group with acetic anhydride to form the acetamidophenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridazine ring or the acetamidophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its unique structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Antimicrobial Activity : Benzothiazole analogs (e.g., Compound 3d) show stronger antifungal activity than pyridazine derivatives, likely due to the methylenedioxy group enhancing membrane permeability .

- Kinase Inhibition : Pyridazine-thioacetamides (target compound and CID 16189338) are hypothesized to inhibit tyrosine kinases (e.g., EGFR) via ATP-binding pocket interactions, though experimental validation is pending .

- Toxicity Concerns : Perfluoroalkyl-thioacetamides (e.g., CAS 2738952-61-7) exhibit hepatotoxicity, a risk mitigated in the target compound by avoiding fluorinated groups .

Biological Activity

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known by its CAS number 872689-14-0, is a compound that has attracted significant attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An acetamidophenyl group

- A pyridazine ring

- A thioether linkage with an ethoxyphenyl substituent

This unique arrangement is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridazine ring can modulate the activity of enzymes and receptors, while the nitrophenyl and ethoxyphenyl groups enhance binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.

- Receptor Modulation : It can interact with receptors affecting cellular responses.

- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in certain cancer cell lines.

Biological Activities

Research has documented several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : A375 (melanoma), pancreatic cancer cells, and chronic myeloid leukemia (CML) cells.

- Mechanism : Induces apoptosis and autophagy leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 10 | Apoptosis induction |

| Pancreatic | 15 | Autophagy induction |

| CML | 12 | Dual pathway activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Exhibited activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Studies

Several case studies have highlighted the compound's effectiveness in laboratory settings:

-

Study on Melanoma Cells :

- Researchers observed that treatment with the compound led to a significant reduction in tumor size in xenograft models.

- Histological analysis revealed increased apoptosis markers.

-

Antimicrobial Testing :

- In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant bacterial strains.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Substitution Reaction : Use alkaline conditions (e.g., K₂CO₃) to facilitate the substitution of halogens with ethoxyphenyl groups on the pyridazine ring .

- Condensation : Employ condensing agents like EDCI or DCC to couple intermediates (e.g., 3-acetamidoaniline) with activated thioacetate derivatives. Reaction solvents (e.g., DMF or THF) should be anhydrous to avoid side reactions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity (>95%) .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the thioether linkage (C-S-C) shows characteristic shifts at ~δ 3.5–4.0 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyridazine C=N (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 467.12 [M+H]⁺) and fragmentation patterns .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility : Use DMSO for stock solutions (≤10 mM) and PBS for dilution to avoid precipitation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyridazin-3-yl-thioacetamide scaffold?

- Methodological Answer :

- Modular Synthesis : Introduce substituents at the 4-ethoxyphenyl (e.g., halogens, methyl groups) or acetamidophenyl moieties to evaluate steric/electronic effects .

- Biological Profiling : Compare IC₅₀ values across analogs using dose-response curves. For example, replacing the ethoxy group with methoxy may enhance metabolic stability .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and correlate binding affinity with activity .

Q. What strategies resolve contradictions in spectral data or crystallographic results?

- Methodological Answer :

- Crystal Structure Validation : Compare experimental X-ray diffraction data (e.g., CCDC entries) with computational predictions (Mercury Software) to confirm bond lengths/angles .

- Dynamic NMR : For ambiguous proton environments (e.g., rotamers), variable-temperature NMR (VT-NMR) can clarify conformational dynamics .

- Synchrotron Analysis : High-resolution crystallography (λ = 0.7–1.0 Å) resolves electron density ambiguities in aromatic stacking .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via UPLC-MS .

- Oxidative Stress : Treat with H₂O₂ (3% v/v) to identify oxidation-prone sites (e.g., sulfur atoms) .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. What computational methods predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeation or protein binding stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.